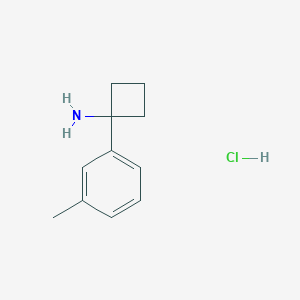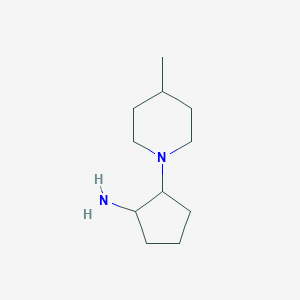![molecular formula C17H17NO3 B2832618 N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide CAS No. 2411224-49-0](/img/structure/B2832618.png)
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide is a chemical compound that belongs to the class of propenamides. This compound has been extensively studied in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-κB and TGF-β pathways. It has also been shown to inhibit the activity of specific enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It also inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide. One direction is to further investigate its mechanism of action and identify specific targets that it modulates. Another direction is to explore its potential therapeutic applications in various disease models, including cancer, inflammation, and fibrosis. Additionally, future studies could investigate the safety and toxicity of this compound in human clinical trials, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis can be carried out using different methods, including the use of organic solvents or microwave irradiation. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. The compound has been studied in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation and fibrosis, and human clinical trials.
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-17(19)18-12-13-8-10-14(11-9-13)21-16-7-5-4-6-15(16)20-2/h3-11H,1,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIXNIITVRGFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

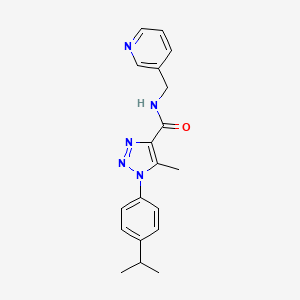
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2832537.png)
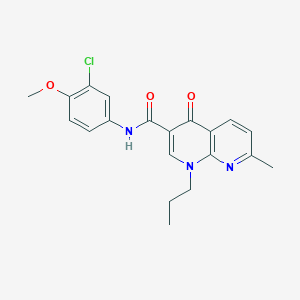
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2832541.png)
![4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2832542.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)
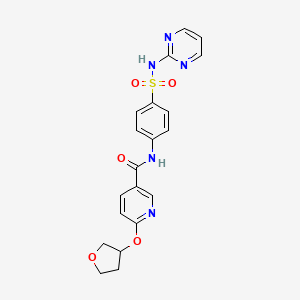
![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

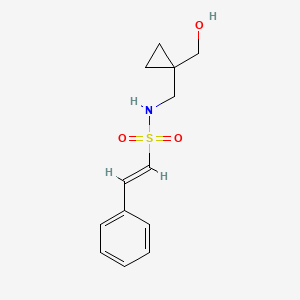
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)
